2,4-Dichloro-3,5-dinitrobenzamide
Overview
Description
Scientific Research Applications
Environmental Science and Pollution Research : This study explored the decomposition of 3,5-dinitrobenzamide, closely related to 2,4-Dichloro-3,5-dinitrobenzamide, in aqueous solutions during advanced oxidation processes. This research is significant for understanding the environmental impact and treatment of compounds related to 2,4-Dichloro-3,5-dinitrobenzamide in water sources (Yan et al., 2017).
Journal of Medicinal Chemistry : This paper discusses nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for use in gene-directed enzyme prodrug therapy (GDEPT). This research contributes to the development of targeted cancer therapies (Friedlos et al., 1997).
Biosensors & Bioelectronics : The study describes the development of a sensitive biosensor based on a nanocomposite modified carbon paste electrode for the determination of glutathione and piroxicam, utilizing compounds related to 2,4-Dichloro-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).
ACS Medicinal Chemistry Letters : This research identified N-benzyl 3,5-dinitrobenzamides as effective antitubercular agents, showcasing the potential of derivatives of 2,4-Dichloro-3,5-dinitrobenzamide in treating tuberculosis (Li et al., 2018).
Journal of Medicinal Chemistry : The study explores 2,4-dinitrobenzamide mustards as prodrugs for gene-directed enzyme prodrug therapy with E. coli nitroreductase, demonstrating their potential in cancer treatment (Atwell et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O5/c8-4-2(7(10)13)1-3(11(14)15)5(9)6(4)12(16)17/h1H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOQSTZFCSCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159430 | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,5-dinitrobenzamide | |
CAS RN |
13550-88-4 | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13550-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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